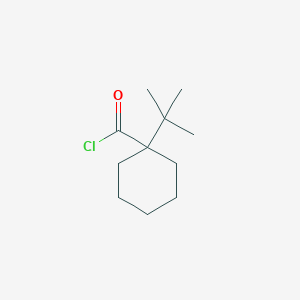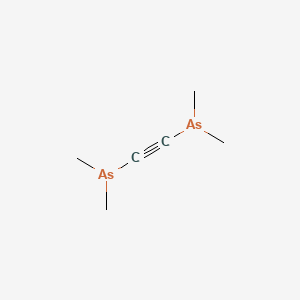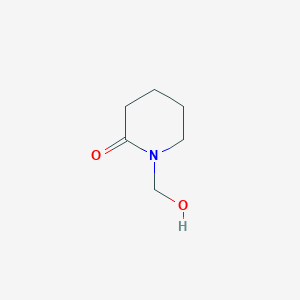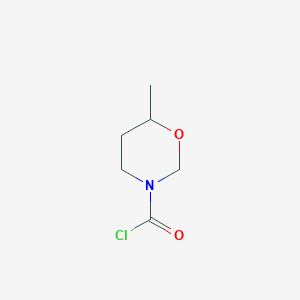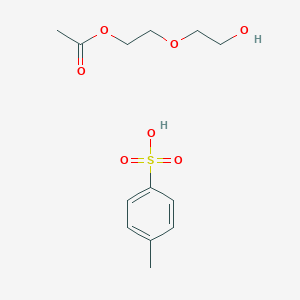
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions[][1].
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and acid[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions using bases like sodium hydroxide or potassium carbonate[][1].
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide[][1].
Major Products
Substitution Reactions: The major products are the substituted derivatives of 2-(2-Hydroxyethoxy)ethyl acetate[][1].
Hydrolysis: The major products are diethylene glycol and 4-methylbenzenesulfonic acid[][1].
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers[][1].
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function[][1].
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates[][1].
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals[][1].
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol mono-p-toluenesulfonate: Similar in structure but lacks the acetate group[][1].
Polyethylene glycol methyl ether tosylate: Contains a polyethylene glycol chain instead of the diethylene glycol chain[][1].
Tetraethylene glycol p-toluenesulfonate: Contains a longer glycol chain, leading to different physical and chemical properties[][1].
Propiedades
Número CAS |
26923-87-5 |
|---|---|
Fórmula molecular |
C13H20O7S |
Peso molecular |
320.36 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H12O4/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(8)10-5-4-9-3-2-7/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3 |
Clave InChI |
NNOWXOYONAQLLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


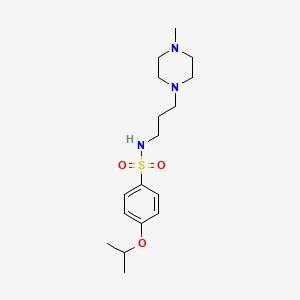
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
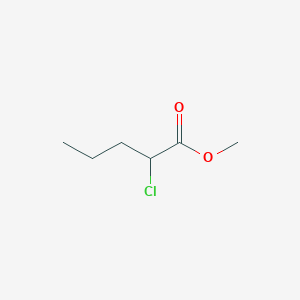
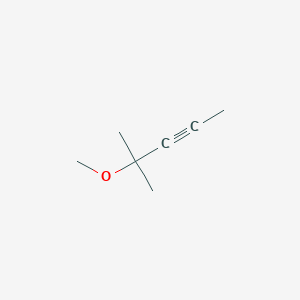
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

